

## Structural basis of Kobe0065 interaction with Ras-GTP

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An In-Depth Technical Guide on the Structural Basis of Kobe0065 Interaction with Ras-GTP

This guide provides a detailed examination of the structural and molecular basis of the interaction between the small molecule inhibitor **Kobe0065** and the active, GTP-bound form of Ras proteins. The content is intended for researchers, scientists, and professionals involved in oncology and drug development.

### **Executive Summary**

Mutations in Ras genes are among the most common drivers of human cancers, yet the development of direct Ras inhibitors has been historically challenging due to the protein's picomolar affinity for GTP and the absence of well-defined drug-binding pockets on its surface. The discovery of **Kobe0065**, a small-molecule inhibitor, represents a significant advancement in targeting the active Ras·GTP state. **Kobe0065** and its analogs were identified through an in silico screen targeting a novel pocket on the Ras surface, distinct from the nucleotide-binding site.[1][2][3] This compound has been shown to disrupt the interaction between Ras·GTP and its downstream effectors, leading to the inhibition of oncogenic signaling and tumor growth.[1] [2][4] The structural basis for this inhibition has been elucidated primarily through NMR spectroscopy of a related analog, providing a blueprint for the rational design of next-generation Ras inhibitors.[1][2][4]

#### **Structural Basis of Interaction**

#### Foundational & Exploratory





The direct structural determination of **Kobe0065** in complex with Ras·GTP has been challenging due to the compound's low water solubility.[1] To overcome this, structural studies were performed using Kobe2601, a water-soluble analog of **Kobe0065**. The investigation utilized Nuclear Magnetic Resonance (NMR) spectroscopy on a complex of Kobe2601 with a T35S mutant of H-Ras bound to GppNHp, a non-hydrolyzable GTP analog.[1][5] The T35S mutation stabilizes Ras in a specific conformation that facilitates NMR analysis.[1]

The resulting NMR structure (PDB ID: 2LWI) revealed that Kobe2601 binds to a shallow surface pocket on H-Ras, located near the critical switch I and switch II regions, which are the primary interfaces for effector protein binding.[1][6]

Key Interacting Residues: The fluorobenzene moiety of the Kobe2601 analog was found to be in close proximity to the side chains of several H-Ras residues:

- Lys5
- Leu56
- Met67
- Gln70
- Tyr71
- Thr74

This binding site partially overlaps with the binding interfaces of multiple Ras effectors, including Raf, PI3K, and RalGDS.[1][5] By occupying this pocket, **Kobe0065** and its analogs sterically hinder the association of these downstream signaling partners with Ras·GTP, providing a molecular basis for their inhibitory activity.[1][5] Superimposition of the H-Ras-Kobe2601 complex structure with structures of Ras-effector complexes confirms that the compound would clash with the binding of c-Raf-1, PI3K, and RalGDS.[5]

### **Quantitative Data**

The following tables summarize the key quantitative metrics reported for **Kobe0065** and its analogs, demonstrating their efficacy in biochemical and cellular assays.



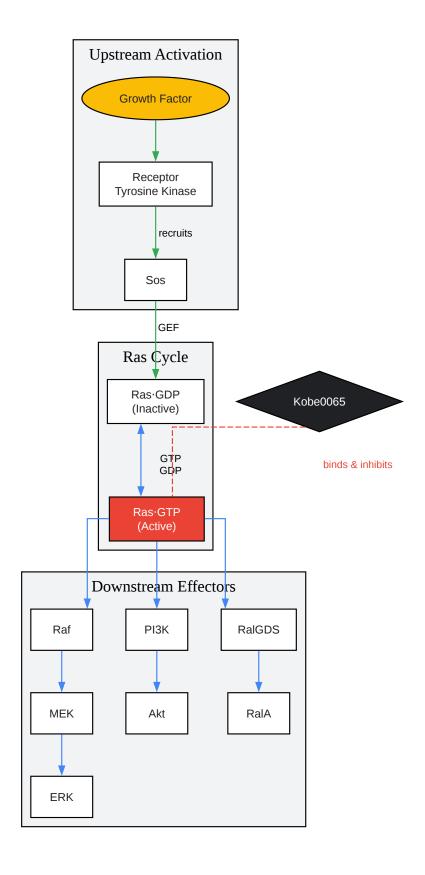
Compound	Assay Description	IC50 Value (μM)	Reference
Kobe0065	Inhibition of colony formation (H- rasG12V-NIH 3T3 cells)	~0.5	[1]
Kobe2602	Inhibition of colony formation (H- rasG12V-NIH 3T3 cells)	~1.4	[1]
Sorafenib	Inhibition of colony formation (H- rasG12V-NIH 3T3 cells)	~2.1	[1]

Compound	Assay Description	Ki Value (μM)	Reference
Kobe2601	Inhibition of in vitro H- Ras–c-Raf-1 binding	773 ± 49	[1]

# Signaling and Experimental Workflows Ras Signaling Pathway and Kobe0065 Inhibition

The following diagram illustrates the canonical Ras signaling pathway and the mechanism of inhibition by **Kobe0065**. Active Ras·GTP engages multiple downstream effectors, including the Raf-MEK-ERK cascade, the PI3K-Akt pathway, and the RalGDS-RalA pathway. **Kobe0065** binds directly to Ras·GTP, blocking these interactions.





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Caption: Ras signaling pathways and the inhibitory action of Kobe0065.

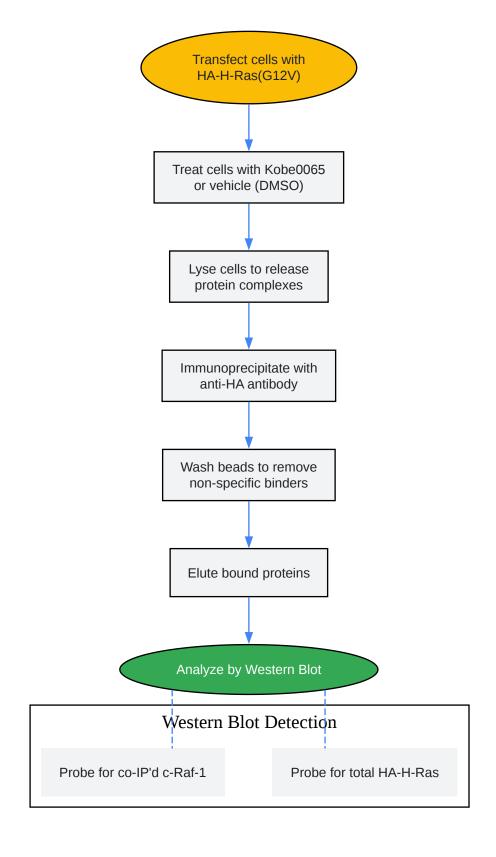




#### **Experimental Workflow: Co-Immunoprecipitation Assay**

This diagram outlines the workflow for a co-immunoprecipitation (Co-IP) experiment used to validate the inhibitory effect of **Kobe0065** on the Ras-Raf interaction in vivo.





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